molecular formula C17H28N4O3S B2789641 1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea CAS No. 2034376-42-4

1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea

Cat. No.: B2789641
CAS No.: 2034376-42-4
M. Wt: 368.5
InChI Key: JUUKVQKZRBUHNH-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonamide group, and a urea derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Urea Derivative: The reaction between 3,4-dimethylphenyl isocyanate and an appropriate amine to form the urea derivative.

    Introduction of the Piperidine Ring: The urea derivative is then reacted with N,N-dimethylpiperidine under suitable conditions to introduce the piperidine ring.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the urea or sulfonamide groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-(3,4-dimethylphenyl)ureido)methyl)benzoic acid
  • N,N-dimethylpiperidine-1-sulfonamide derivatives

Uniqueness

1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-13-5-6-16(11-14(13)2)19-17(22)18-12-15-7-9-21(10-8-15)25(23,24)20(3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUKVQKZRBUHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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